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Compound of Interest

Compound Name: Flonoltinib

Cat. No.: B10819339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Flonoltinib, a next-

generation JAK2/FLT3 inhibitor, with other commercially available Janus kinase (JAK)

inhibitors. The information is supported by experimental data from clinical trials to aid in the

evaluation of its therapeutic potential.

Introduction to Flonoltinib
Flonoltinib maleate is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2)

and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Unlike many other JAK inhibitors that target the

JAK2 JH1 kinase domain, Flonoltinib exhibits high selectivity by simultaneously binding to the

pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2.[4] This unique mechanism

is designed to improve selectivity for JAK2 over other JAK family members like JAK1 and

JAK3, potentially reducing off-target adverse effects.[4][5] Preclinical studies have suggested

that this high selectivity may lead to reduced toxicities.[6] Flonoltinib is currently being

investigated for the treatment of myelofibrosis.[4][7]

The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a

crucial signaling cascade involved in various cellular processes, including immunity, cell

growth, and differentiation. Cytokines and growth factors bind to cell surface receptors, leading

to the activation of associated JAKs. Activated JAKs then phosphorylate the receptors, creating
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docking sites for STAT proteins. Once docked, STATs are phosphorylated, dimerize, and

translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is

implicated in various diseases, including myeloproliferative neoplasms and inflammatory

disorders. JAK inhibitors, including Flonoltinib, exert their therapeutic effects by modulating

this pathway.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of Flonoltinib.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b10819339?utm_src=pdf-body-img
https://www.benchchem.com/product/b10819339?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Safety Profile of JAK Inhibitors
The following table summarizes the key treatment-emergent adverse events (TEAEs) of Grade

3 or higher for Flonoltinib and compares them with the known safety profiles of other

prominent JAK inhibitors: Ruxolitinib, Tofacitinib, Baricitinib, and Upadacitinib.
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Adverse
Event
Category

Flonoltinib[
4][5]

Ruxolitinib[
8][9][10]

Tofacitinib[
11][12][13]

Baricitinib[1
4][15][16]
[17]

Upadacitini
b[18][19]
[20]

Hematologica

l

Anemia 50.0%
Grade 3/4:

43%

Anemia

reported

Anemia

reported

Anemia

reported

Thrombocyto

penia
29.0%

Grade 3/4:

39%

Thrombocyto

penia

reported

Thrombocyto

penia

reported

Thrombocyto

penia

reported

Neutropenia 16.1%
Neutropenia

reported

Leukopenia

reported

Neutropenia

reported

Neutropenia

reported

Leukopenia 19.4% -
Leukopenia

reported
- -

Decreased

Lymphocytes
16.1% -

Lymphoprolif

erative

disorders

reported

Lymphopenia

reported
-

Non-

Hematologica

l

Pneumonia 9.7%
Pneumonia

reported

Pneumonia

reported

Pneumonia

reported

Pneumonia

reported

Hypertension 3.2% -
Hypertension

reported
- -

Abdominal

Pain
3.2%

Abdominal

pain reported
- - -

Abnormal

Liver

Function

3.2% -
Hepatotoxicit

y reported

Liver damage

reported

Hepatic

disorder

reported
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Class-wide

JAK Inhibitor

Risks

Serious

Infections

Pneumonia

(9.7%)

Serious

infections

(e.g., TB,

herpes

zoster)[10]

Serious

infections

(e.g., TB,

CMV, EBV)

[11]

Serious

infections

(e.g., TB,

herpes

zoster)[15]

[16]

Serious

infections

(e.g., TB,

herpes

zoster)[18]

[19]

Thrombosis

(VTE/MACE)

Not

prominently

reported in

initial findings

Blood clots,

heart attack,

stroke[21][22]

Pulmonary

embolism,

DVT,

MACE[11]

[13]

Thromboemb

olism,

MACE[14]

[16]

Thrombosis,

MACE[18]

[19]

Malignancies

Not

prominently

reported in

initial findings

Non-

melanoma

skin cancers,

lymphoma[9]

[22]

Lung cancer,

breast

cancer,

lymphoma[23

]

Lymphoma

and other

malignancies[

15][16]

Lymphoma,

non-

melanoma

skin

cancers[18]

Experimental Protocols
The safety and efficacy data for Flonoltinib were primarily derived from a first-in-human Phase

I/IIa multicenter study (NCT05153343).[4][5][7]

Study Design:

Phase I (Dose Escalation): Patients received escalating doses of Flonoltinib (25 mg, 50 mg,

100 mg, 150 mg, 225 mg, and 325 mg) to determine the maximum tolerated dose (MTD) and

dose-limiting toxicities (DLTs).[4]

Phase IIa (Dose Expansion): Patients were treated at the recommended Phase 2 dose to

further evaluate safety, tolerability, and clinical activity.[5][7]

Patient Population:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK570600/
https://www.ncbi.nlm.nih.gov/books/NBK572148/
https://www.ncbi.nlm.nih.gov/books/NBK572064/
https://www.drugs.com/sfx/baricitinib-side-effects.html
https://www.droracle.ai/articles/185892/what-are-the-most-significant-adverse-events-associated-with
https://www.rxlist.com/upadacitinib/generic-drug.htm
https://my.clevelandclinic.org/health/drugs/19404-ruxolitinib-oral-tablets
https://www.drugs.com/sfx/ruxolitinib-side-effects.html
https://www.ncbi.nlm.nih.gov/books/NBK572148/
https://www.drugs.com/sfx/tofacitinib-side-effects.html
https://dermnetnz.org/topics/baricitinib
https://www.drugs.com/sfx/baricitinib-side-effects.html
https://www.droracle.ai/articles/185892/what-are-the-most-significant-adverse-events-associated-with
https://www.rxlist.com/upadacitinib/generic-drug.htm
https://www.jakafi.com/myelofibrosis/side-effects
https://www.drugs.com/sfx/ruxolitinib-side-effects.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.792877/full
https://www.ncbi.nlm.nih.gov/books/NBK572064/
https://www.drugs.com/sfx/baricitinib-side-effects.html
https://www.droracle.ai/articles/185892/what-are-the-most-significant-adverse-events-associated-with
https://www.benchchem.com/product/b10819339?utm_src=pdf-body
https://ash.confex.com/ash/2024/webprogram/Paper210674.html
https://www.onclive.com/view/flonoltinib-maleate-provides-durable-spleen-reduction-and-symptom-improvement-in-myelofibrosis
https://www.researchgate.net/publication/386484580_First-in-Human_Phase_IIIa_Safety_and_Efficacy_of_Flonoltinib_Maleate_a_New_Generation_of_JAK2FLT3_Inhibitor_in_Myelofibrosis
https://www.benchchem.com/product/b10819339?utm_src=pdf-body
https://ash.confex.com/ash/2024/webprogram/Paper210674.html
https://www.onclive.com/view/flonoltinib-maleate-provides-durable-spleen-reduction-and-symptom-improvement-in-myelofibrosis
https://www.researchgate.net/publication/386484580_First-in-Human_Phase_IIIa_Safety_and_Efficacy_of_Flonoltinib_Maleate_a_New_Generation_of_JAK2FLT3_Inhibitor_in_Myelofibrosis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10819339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adults (≥18 years) with primary or secondary myelofibrosis (post-polycythemia vera or post-

essential thrombocythemia).[4]

Intermediate-2 or high-risk disease.[5]

Palpable splenomegaly.[4]

Patients with or without prior exposure to other JAK inhibitors were included.[4]

Primary Endpoints:

Phase I: Safety, tolerability, DLTs, MTD, and pharmacokinetics.[5]

Phase IIa: Spleen volume reduction of ≥35% (SVR35) at week 24.[5]

Safety Monitoring: Adverse events were graded according to the Common Terminology Criteria

for Adverse Events (CTCAE). Regular monitoring included physical examinations, vital signs,

electrocardiograms, and laboratory assessments (hematology, clinical chemistry, and

urinalysis).
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Caption: Workflow of the Flonoltinib Phase I/IIa clinical trial (NCT05153343).
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Discussion
The preliminary safety data from the Phase I/IIa study of Flonoltinib in patients with

myelofibrosis indicate that the most common Grade 3 or higher treatment-related adverse

events were hematological, specifically anemia (50.0%) and thrombocytopenia (29.0%).[4][5]

This is a known class effect of JAK2 inhibitors due to their role in hematopoiesis.[10]

When compared to other JAK inhibitors, the rates of anemia and thrombocytopenia with

Flonoltinib appear to be in a similar range to those reported for Ruxolitinib in its pivotal trials.

[8] However, a key observation from the Flonoltinib study was that platelet levels remained

stable during treatment.[5] This could be a differentiating factor, as thrombocytopenia can be a

dose-limiting toxicity for other JAK inhibitors.

Regarding non-hematological toxicities, Flonoltinib was associated with low rates of Grade 3

or higher events such as pneumonia (9.7%), hypertension (3.2%), and abnormal liver function

(3.2%).[4] It is important to note that serious infections, thrombosis, and malignancies are

significant risks associated with the JAK inhibitor class.[11][15][16][18] While these were not

reported as major issues in the initial, relatively small Flonoltinib trial, larger and longer-term

studies are necessary to fully characterize its risk profile in these areas.

Conclusion
Flonoltinib, a highly selective JAK2 inhibitor, has demonstrated a manageable safety profile in

its initial clinical evaluation for myelofibrosis. The primary adverse events are hematological

and are consistent with its mechanism of action. The potential for stable platelet counts during

therapy could represent a safety advantage. As with all JAK inhibitors, the risk of serious

infections, thromboembolic events, and malignancies will require careful monitoring and further

investigation in larger, randomized controlled trials. The data presented here provide a

foundational understanding for researchers and drug development professionals evaluating the

therapeutic landscape of JAK inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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